6-imino-7-[3-(morpholin-4-yl)propyl]-2-oxo-N-(prop-2-en-1-yl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
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Overview
Description
The compound “6-imino-7-[3-(morpholin-4-yl)propyl]-2-oxo-N-(prop-2-en-1-yl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide” is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine. This compound features a triazatricyclo core structure, which is known for its stability and reactivity, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “6-imino-7-[3-(morpholin-4-yl)propyl]-2-oxo-N-(prop-2-en-1-yl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide” typically involves multiple steps, including the formation of the triazatricyclo core and subsequent functionalization. Common synthetic routes may include:
Cyclization Reactions: Formation of the triazatricyclo core through cyclization of appropriate precursors.
Functional Group Modifications: Introduction of the imino, morpholinyl, and propyl groups through various organic reactions such as alkylation, amination, and acylation.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include:
Catalysis: Use of catalysts to enhance reaction rates and selectivity.
Purification Techniques: Implementation of purification methods such as crystallization, chromatography, and distillation.
Chemical Reactions Analysis
Types of Reactions
The compound “6-imino-7-[3-(morpholin-4-yl)propyl]-2-oxo-N-(prop-2-en-1-yl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide” can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents and conditions used in these reactions may include:
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as halides or nucleophiles.
Major Products Formed
The major products formed from these reactions would depend on the specific functional groups involved and the reaction conditions. For example, oxidation of the imino group may yield an oxo derivative, while reduction of the morpholinyl group may yield a secondary amine.
Scientific Research Applications
Chemistry
In chemistry, this compound may be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology
In biology, the compound may be studied for its potential biological activities, such as enzyme inhibition or receptor binding. Its triazatricyclo core structure may interact with biological macromolecules, leading to potential therapeutic applications.
Medicine
In medicine, the compound may be explored for its potential as a drug candidate. Its ability to interact with specific molecular targets could make it a promising lead compound for the development of new pharmaceuticals.
Industry
In industry, the compound may be used in the development of new materials or as a catalyst in chemical reactions. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of “6-imino-7-[3-(morpholin-4-yl)propyl]-2-oxo-N-(prop-2-en-1-yl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide” would depend on its specific interactions with molecular targets. Potential mechanisms may include:
Enzyme Inhibition: Binding to the active site of enzymes and inhibiting their activity.
Receptor Binding: Interacting with cell surface receptors and modulating signal transduction pathways.
DNA Intercalation: Inserting into the DNA double helix and affecting gene expression.
Comparison with Similar Compounds
Similar Compounds
Similar compounds may include other triazatricyclo derivatives with different functional groups. Examples include:
- 6-imino-7-[3-(piperidin-4-yl)propyl]-2-oxo-N-(prop-2-en-1-yl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
- 6-imino-7-[3-(pyrrolidin-4-yl)propyl]-2-oxo-N-(prop-2-en-1-yl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
Uniqueness
The uniqueness of “6-imino-7-[3-(morpholin-4-yl)propyl]-2-oxo-N-(prop-2-en-1-yl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide” lies in its specific functional groups and their arrangement. The presence of the morpholinyl group may impart unique properties such as increased solubility or specific biological activity.
Properties
Molecular Formula |
C22H26N6O3 |
---|---|
Molecular Weight |
422.5 g/mol |
IUPAC Name |
6-imino-7-(3-morpholin-4-ylpropyl)-2-oxo-N-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide |
InChI |
InChI=1S/C22H26N6O3/c1-2-7-24-21(29)16-15-17-20(25-18-6-3-4-9-27(18)22(17)30)28(19(16)23)10-5-8-26-11-13-31-14-12-26/h2-4,6,9,15,23H,1,5,7-8,10-14H2,(H,24,29) |
InChI Key |
VPSGNIBOBQWCHS-UHFFFAOYSA-N |
Canonical SMILES |
C=CCNC(=O)C1=CC2=C(N=C3C=CC=CN3C2=O)N(C1=N)CCCN4CCOCC4 |
Origin of Product |
United States |
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